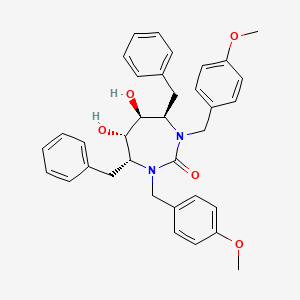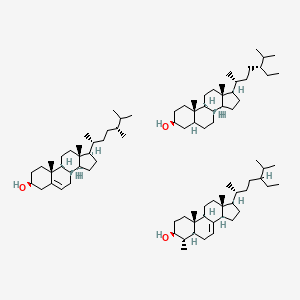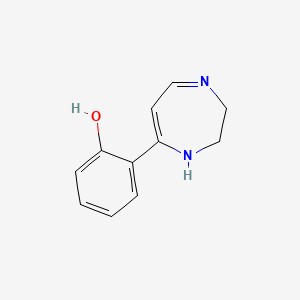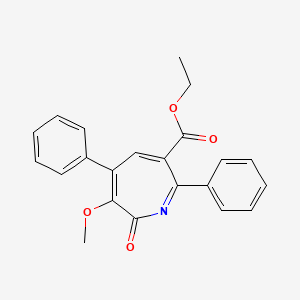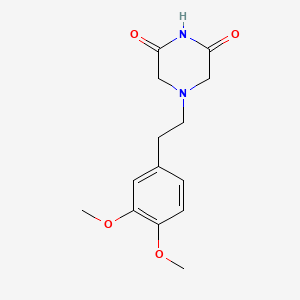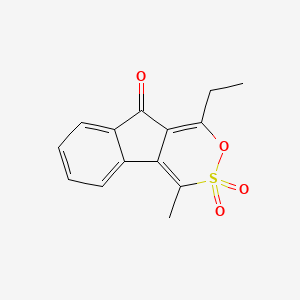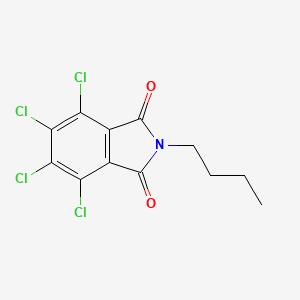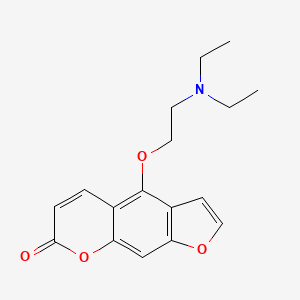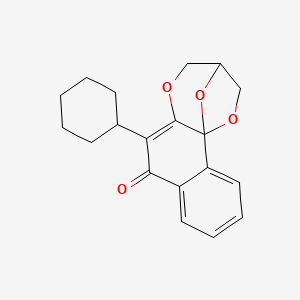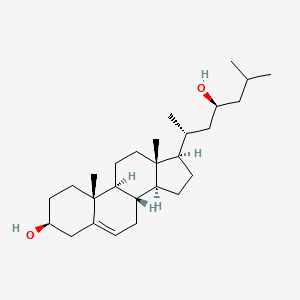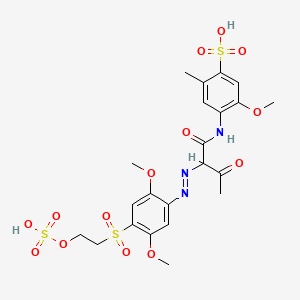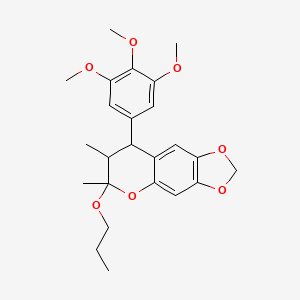
7,8-Dihydro-6,7-dimethyl-6-propoxy-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo(4,5-g)(1)benzopyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Dihydro-6,7-dimethyl-6-propoxy-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo(4,5-g)(1)benzopyran is a complex organic compound characterized by its unique structural features This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-6,7-dimethyl-6-propoxy-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo(4,5-g)(1)benzopyran typically involves several key steps:
-
Formation of the Benzopyran Core: : The initial step often involves the cyclization of appropriate precursors to form the benzopyran core. This can be achieved through various cyclization reactions, such as the Pechmann condensation, which involves the reaction of phenols with β-ketoesters under acidic conditions.
-
Introduction of Substituents: : Subsequent steps involve the introduction of the propoxy group and the trimethoxyphenyl moiety. This can be accomplished through nucleophilic substitution reactions, where appropriate alkylating agents and phenolic compounds are used.
-
Final Cyclization and Functionalization: : The final step involves the formation of the dioxolo ring system and the introduction of any remaining substituents. This can be achieved through oxidative cyclization reactions using reagents such as iodine or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the dioxolo ring or other functional groups, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Iodine, potassium permanganate, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of benzopyrans and related systems.
Biology
In biological research, the compound is investigated for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for studying cellular processes.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of oncology and neuroprotection.
Industry
In the industrial sector, the compound may be used as an intermediate in the synthesis of more complex molecules. Its unique properties also make it a potential additive in materials science and other applications.
作用机制
The mechanism of action of 7,8-Dihydro-6,7-dimethyl-6-propoxy-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo(4,5-g)(1)benzopyran involves its interaction with various molecular targets. These may include enzymes, receptors, and other proteins involved in key cellular pathways. The compound’s ability to modulate these targets can lead to a range of biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress.
相似化合物的比较
Similar Compounds
Benzopyran Derivatives: Compounds such as coumarins and flavonoids share structural similarities with 7,8-Dihydro-6,7-dimethyl-6-propoxy-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo(4,5-g)(1)benzopyran.
Methoxyphenyl Compounds: Compounds containing methoxyphenyl groups, such as trimethoxybenzene derivatives, are also similar in structure.
Uniqueness
The uniqueness of this compound lies in its combination of a benzopyran core with a dioxolo ring system and multiple methoxy groups
属性
CAS 编号 |
117233-20-2 |
|---|---|
分子式 |
C24H30O7 |
分子量 |
430.5 g/mol |
IUPAC 名称 |
6,7-dimethyl-6-propoxy-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene |
InChI |
InChI=1S/C24H30O7/c1-7-8-30-24(3)14(2)22(15-9-20(25-4)23(27-6)21(10-15)26-5)16-11-18-19(29-13-28-18)12-17(16)31-24/h9-12,14,22H,7-8,13H2,1-6H3 |
InChI 键 |
OXWNKSBSYVNVBT-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1(C(C(C2=CC3=C(C=C2O1)OCO3)C4=CC(=C(C(=C4)OC)OC)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


